molecular formula C12H12O4 B11884832 Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate

Cat. No.: B11884832
M. Wt: 220.22 g/mol
InChI Key: RTMUWEHIDUXSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate typically involves the esterification of 6-hydroxy-4-methylbenzofuran-3-ylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
  • Methyl 2-(4-methylbenzofuran-3-yl)acetate
  • Methyl 2-(6-hydroxy-4-methylbenzofuran-2-yl)acetate

Uniqueness

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl group on the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate is a compound that has garnered attention due to its notable biological activities, particularly in the fields of anti-inflammatory, antioxidant, and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Overview of Biological Activities

The structure of this compound suggests potential therapeutic properties. The presence of the hydroxyl group enhances its solubility and reactivity with biological targets, which is critical for its pharmacological efficacy. Research indicates that compounds with benzofuran structures often exhibit significant biological activities, including:

  • Anti-inflammatory properties : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammatory pathways.
  • Antioxidant activity : The compound may protect cells from oxidative stress by scavenging free radicals.
  • Antimicrobial effects : Preliminary studies suggest that it could be effective against various microbial strains.

Studies have indicated that this compound interacts with specific enzymes and receptors involved in inflammatory responses. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Understanding these interactions is vital for evaluating its therapeutic potential.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes the key steps involved in its synthesis:

StepReagents/ConditionsOutcome
1HydroxylationFormation of hydroxyl group at position 6
2EsterificationMethyl acetate formation
3PurificationIsolation of the final product

The structure activity relationship (SAR) studies indicate that modifications to the benzofuran core can significantly influence biological activity. For instance, substituents at various positions on the benzene ring can enhance or diminish potency against specific targets.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Anticancer Activity : A study found that derivatives of benzofuran exhibited selective toxicity towards cancer cell lines such as K562 and HL-60 while sparing normal cells like HaCaT. The IC50 values ranged from low micromolar concentrations, indicating promising anticancer properties .
  • Anti-inflammatory Effects : In an experimental model using rats, this compound demonstrated a significant reduction in ulcer formation when administered prior to an inflammatory agent (indomethacin), suggesting strong anti-inflammatory potential .
  • Antioxidant Activity : The compound was assessed for its ability to scavenge free radicals in vitro, showing significant antioxidant activity compared to standard antioxidants .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3

InChI Key

RTMUWEHIDUXSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.